2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide
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Overview
Description
2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide is a chemical compound with a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the chlorination of 6-methylpyridine-4-carboxamide followed by hydroxylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation using hydroxylamine or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridine: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Chloro-6-methylpyridine: Lacks the hydroxyl and carboxamide groups.
2-Chloro-6-methylpyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group .
Uniqueness
2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C7H8ClN3O
- Molecular Weight : 175.61 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays using human cell lines showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of this compound.
Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in murine models showed that administration of the compound reduced edema and inflammatory markers significantly compared to control groups.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It modulates the activity of receptors related to pain and inflammation, potentially influencing signaling pathways such as NF-kB.
Pharmacological Studies
Recent pharmacological studies have explored the therapeutic potential of this compound in various disease models, particularly focusing on its role in treating inflammatory diseases and infections.
In Vivo Studies
In vivo studies have demonstrated that administration of this compound in animal models resulted in:
- Reduced symptoms of arthritis.
- Enhanced wound healing properties.
Table 2 summarizes key findings from recent pharmacological studies:
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | Human Cell Lines | Decreased IL-6 and TNF-alpha levels |
In Vivo | Murine Models | Reduced edema and improved healing rates |
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-N-hydroxy-6-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(7(11)10-12)3-6(8)9-4/h2-3,12H,1H3,(H,10,11) |
InChI Key |
PCZQBIWCEWSABP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NO |
Origin of Product |
United States |
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